5-[(Piperidin-3-yl)methyl]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(piperidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-4-3-10(8-14-11)6-9-2-1-5-13-7-9/h3-4,8-9,13H,1-2,5-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXBIFNOMFDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337747-83-7 | |
| Record name | 5-[(piperidin-3-yl)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for 5 Piperidin 3 Yl Methyl Pyridin 2 Amine
Retrosynthetic Analysis of the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The most logical primary disconnection is at the C-C bond linking the pyridine (B92270) and piperidine (B6355638) rings. This leads to two key synthons: a 3-substituted piperidine derivative and a 5-substituted-2-aminopyridine derivative.
Figure 1: Retrosynthetic Disconnections for this compound

Disconnection A (C-C bond): This approach simplifies the target molecule into a piperidin-3-ylmethyl synthon and a 2-aminopyridine (B139424) synthon. The piperidine component could be a nucleophile (e.g., an organometallic reagent) or an electrophile (e.g., a halide), and the pyridine component would have a complementary reactive handle at the 5-position.
Alternative Disconnections: While less common, one could envision forming the piperidine ring onto a pre-functionalized pyridine core or vice versa. However, the C-C bond disconnection is generally the most convergent and allows for the independent synthesis and optimization of the two heterocyclic fragments.
This analysis highlights the necessity of robust synthetic methods for preparing functionalized 3-substituted piperidines and 5-substituted-2-aminopyridines, as well as efficient coupling strategies to unite them.
Classical and Modern Synthetic Routes to Pyridine and Piperidine Derivatives
The synthesis of the constituent piperidine and pyridine rings can be accomplished through a variety of well-established and more recent, innovative methods.
Established Synthetic Pathways for Piperidine Ring Systems
The construction of the piperidine ring is a mature field of organic synthesis, with several classical name reactions and modern catalytic methods available. nih.gov
Hydrogenation of Pyridines: The most direct route to the piperidine scaffold is the reduction of a corresponding pyridine derivative. nih.gov This can be achieved using various catalytic hydrogenation methods.
| Catalyst System | Conditions | Selectivity | Reference |
| H₂/Pd/C | High pressure, elevated temperature | Generally high, can be substrate-dependent | nih.gov |
| H₂/Rh/C | Milder conditions than Pd/C | Good for various substituted pyridines | nih.gov |
| H₂/RuO₂ | Effective for hydrogenation | Can be used for specific substrates | nih.gov |
| NaBH₄/CoCl₂ | Chemical reduction | Alternative to catalytic hydrogenation | |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Mild conditions, avoids high-pressure H₂ | organic-chemistry.org |
Cyclization Reactions: Another major strategy involves the cyclization of acyclic precursors. These methods offer a high degree of control over the substitution pattern of the resulting piperidine ring.
Dieckmann Condensation: Intramolecular condensation of a diester to form a β-ketoester, which can be further elaborated into a piperidone and then reduced.
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an aza-diene and a dienophile to construct the six-membered ring in a single step.
Reductive Amination of Dicarbonyls: The reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can directly yield a piperidine. beilstein-journals.org
Modern advancements in this area include the development of asymmetric methods to produce enantiomerically enriched piperidine derivatives, which is crucial for pharmaceutical applications. nih.gov
Established Synthetic Pathways for Pyridine Ring Systems
The synthesis of the pyridine ring has a rich history, with several classical methods still in widespread use, alongside more modern transition-metal-catalyzed approaches.
Hantzsch Pyridine Synthesis: This is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine. benthamscience.com
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes or ketones with ammonia or amines at high temperatures over a catalyst. beilstein-journals.org
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.
Transition-Metal-Catalyzed Syntheses: Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for pyridine synthesis, often offering milder reaction conditions and broader substrate scope. These can include [2+2+2] cycloadditions of alkynes and nitriles, and various cross-coupling strategies to build the pyridine ring.
Strategies for Linking Piperidine and Pyridine Moieties
The crucial step in the synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings. Several reliable coupling strategies can be employed. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. For instance, a Suzuki coupling between a boronic acid or ester on one ring and a halide on the other is a common and effective strategy. Other named reactions like Stille, Negishi, and Kumada couplings can also be utilized.
| Coupling Reaction | Piperidine Reagent | Pyridine Reagent | Catalyst |
| Suzuki Coupling | 3-(Pinacolatoboronyl)piperidine | 5-Bromo-2-aminopyridine | Pd(PPh₃)₄ or other Pd catalysts |
| Stille Coupling | 3-(Tributylstannyl)piperidine | 5-Iodo-2-aminopyridine | Pd(PPh₃)₄ |
| Negishi Coupling | 3-(Iodozincio)piperidine | 5-Bromo-2-aminopyridine | Pd(dba)₂/SPhos |
Nucleophilic Substitution: Another approach involves the reaction of a nucleophilic piperidine derivative with an electrophilic pyridine. For example, a Grignard reagent derived from 3-halopiperidine could be added to a pyridine-5-carboxaldehyde, followed by reduction of the resulting alcohol. Alternatively, a piperidin-3-ylmethyl nucleophile could displace a suitable leaving group on the pyridine ring.
Novel Synthetic Methodologies Applicable to this compound and Analogues
The drive for more efficient, sustainable, and stereoselective synthetic methods has led to the development of novel approaches, with biocatalysis emerging as a particularly promising field.
Biocatalytic Approaches in Complex Amine Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.govnih.gov The synthesis of chiral amines, a key feature of many bioactive molecules, is an area where biocatalysis has made significant strides. bohrium.com
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. A prochiral ketone can be converted into a chiral amine with high enantiomeric excess. This could be applied to the synthesis of a chiral 3-aminopiperidine precursor.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines to amines. They can be used in cascade reactions to produce chiral amines from ketones or aldehydes and an amine source. researchgate.net A chemoenzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov
Ene-Reductases (EReds): These enzymes can be used in cascades with IREDs to synthesize amines with multiple stereocenters from α,β-unsaturated ketones.
Application to this compound:
A potential biocatalytic route to an enantiomerically pure precursor of the target molecule could involve the asymmetric synthesis of a 3-functionalized piperidine. For instance, a prochiral 3-oxopiperidine derivative could be subjected to a transaminase or a reductive aminase to install the chiral amine center.
A chemoenzymatic strategy could also be envisioned where a pyridine ring is dearomatized enzymatically to a chiral tetrahydropyridine, which is then further functionalized and linked to the other pyridine moiety. nih.govacs.org For example, a chemo-enzymatic dearomatization of a substituted pyridine could yield a chiral 3-substituted piperidine. nih.gov This chiral building block could then be coupled to the 2-aminopyridine fragment using established chemical methods.
While the direct biocatalytic synthesis of the entire this compound molecule in a single step is currently challenging, the application of enzymes to generate key chiral intermediates offers a powerful and sustainable approach to its synthesis.
Electrocatalytic and Transition Metal-Catalyzed Coupling Reactions
The construction of the bond between the pyridine and piperidine moieties in this compound can be approached through various modern catalytic methods. While specific literature on the electrocatalytic synthesis of this exact compound is not prevalent, the principles of electrocatalytic hydrogenation of pyridines represent a viable and green approach. acs.org Electrocatalytic methods, often employing catalysts like carbon-supported rhodium, allow for the hydrogenation of the pyridine ring under ambient temperature and pressure, offering a high-efficiency route to piperidine derivatives. acs.org
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile platform for constructing the C-C bond linking the pyridine and piperidine precursors. nih.govrsc.org N-aryl-2-aminopyridines are common substrates in these reactions, where the pyridyl group can act as a directing group to facilitate C-H activation and subsequent functionalization. nih.govrsc.org Catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper have been extensively used for such transformations. rsc.org For instance, a plausible strategy for the synthesis of this compound could involve the coupling of a suitable 5-halopyridin-2-amine derivative with a protected 3-(halomethyl)piperidine or a corresponding organometallic reagent, catalyzed by a palladium complex. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Potential Application |
| Pd(OAc)₂ / Ligand | 5-Bromo-pyridin-2-amine | (Piperidin-3-yl)methylzinc chloride | Negishi Coupling | Formation of the C-C bond between the pyridine and piperidine fragments. |
| Rh/C | 5-(Pyridin-3-ylmethyl)pyridin-2-amine | H₂ (electrochemically generated) | Electrocatalytic Hydrogenation | Reduction of a pyridine precursor to the target piperidine. acs.org |
| Cu(I) catalyst | 5-Iodo-pyridin-2-amine | 3-(Methyl)piperidine | Ullmann Condensation | Formation of a C-N bond in analogous structures. beilstein-journals.org |
This table presents hypothetical but scientifically plausible reaction strategies based on established catalytic methods.
Asymmetric Synthesis and Chiral Control in Piperidine Systems
The piperidine ring in this compound contains a stereocenter at the 3-position, making enantioselective synthesis a critical consideration for potential pharmaceutical applications. The synthesis of chiral piperidines is a well-explored area of research, with several robust methods available. dicp.ac.cn
One prominent strategy involves the asymmetric reduction of pyridine precursors. dicp.ac.cn This can be achieved through rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral amine, which induces chirality in the resulting piperidine ring with high diastereo- and enantio-selectivities. dicp.ac.cn Another powerful approach is the use of chiral building blocks derived from natural sources, such as amino acids. nih.gov For example, L-glutamic acid can be used as a starting material to synthesize chiral 3-piperidinol synthons, which can then be further elaborated to the desired product. nih.gov
The development of catalytic enantioselective methods for the functionalization of pyridines has also gained significant attention. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives has been reported to produce enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides a versatile route to a wide array of chiral piperidines. snnu.edu.cnacs.org Furthermore, radical-mediated δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can be used to install a functional group that facilitates cyclization to form enantioenriched piperidines. nih.gov
| Method | Chiral Source/Catalyst | Precursor | Key Transformation | Enantiomeric Excess (ee) |
| Asymmetric Reductive Transamination | Chiral Primary Amine / Rhodium Catalyst | Pyridinium Salt | Transamination and reduction | Often >90% |
| Chiral Pool Synthesis | L-Glutamic Acid | Glutarimide derivative | C-2 regioselective reduction | High (product dependent) |
| Asymmetric Reductive Heck Reaction | Chiral Ligand / Rhodium Catalyst | Phenyl pyridine-1(2H)-carboxylate | Carbometalation | Up to 99% |
| Radical-Mediated C-H Cyanation | Chiral Copper Catalyst | Acyclic Amine | Intramolecular hydrogen atom transfer and cyanation | Often >90% |
Data in this table is based on reported methodologies for the synthesis of analogous chiral piperidine systems and may not reflect the exact outcomes for the target compound.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product, this compound, are crucial steps to ensure its chemical purity. Given the amine functionalities in the molecule, it is expected to be a basic compound. Standard purification techniques for organic compounds are generally applicable, with specific methods chosen based on the physical and chemical properties of the compound and any impurities present.
A common initial step in the work-up of reactions producing amine compounds is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine groups, transferring the product into the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is raised with a base to deprotonate the amine, which can then be extracted back into an organic solvent.
Chromatographic techniques are typically employed for final purification. Column chromatography using silica (B1680970) gel is a standard method, though the basic nature of the compound may require the use of a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to prevent peak tailing and improve separation. For more challenging separations or for obtaining high-purity material, preparative high-performance liquid chromatography (HPLC), often using a C18 stationary phase and a buffered mobile phase, can be utilized.
The purity of the isolated product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.
| Technique | Principle | Application |
| Acid-Base Extraction | Differential solubility of the protonated and free-base forms of the amine. | Initial purification to remove non-basic impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Primary chromatographic purification. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification to achieve high purity. |
| Crystallization | Precipitation of a solid from a solution in a controlled manner to form a crystalline solid. | Can be used for purification if the compound is a stable solid. |
Advanced Spectroscopic and Structural Elucidation of 5 Piperidin 3 Yl Methyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering profound insights into the chemical environment of individual atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine.
1D NMR (¹H, ¹³C) Analysis and Chemical Shift Correlation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons of the pyridinamine and piperidine (B6355638) rings, as well as the methylene (B1212753) bridge. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at position 6, adjacent to the amino group, would likely appear as a doublet. The protons at positions 3 and 4 would also present as distinct multiplets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing effect of the nitrogen atom in the ring. The benzylic protons of the methylene bridge are expected to resonate as a doublet, coupled to the methine proton of the piperidine ring. The piperidine ring protons would exhibit a complex series of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be deshielded relative to the other piperidine protons. The methine proton at position 3, being attached to the chiral center, would also have a characteristic chemical shift. The amino group protons on the pyridine ring and the secondary amine proton on the piperidine ring would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The pyridine ring is expected to show five distinct signals in the aromatic region. The carbon bearing the amino group (C2) would be significantly shielded, while the other carbons would resonate at predictable downfield shifts. The methylene bridge carbon would appear in the aliphatic region. The piperidine ring would display five signals, corresponding to the five non-equivalent carbon atoms. The carbons adjacent to the nitrogen (C2' and C6') would be deshielded compared to the other carbons in the ring (C3', C4', and C5').
Predicted ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~7.3-7.5 | ~138-140 |
| Pyridine-H4 | ~6.4-6.6 | ~105-107 |
| Pyridine-H6 | ~7.8-8.0 | ~148-150 |
| Pyridine-C2 | - | ~158-160 |
| Pyridine-C5 | - | ~120-122 |
| Methylene-CH₂ | ~2.5-2.7 | ~38-40 |
| Piperidine-H2ax, H2eq | ~2.9-3.1, ~2.4-2.6 | ~50-52 |
| Piperidine-H3 | ~1.8-2.0 | ~35-37 |
| Piperidine-H4ax, H4eq | ~1.6-1.8, ~1.2-1.4 | ~25-27 |
| Piperidine-H5ax, H5eq | ~1.7-1.9, ~1.1-1.3 | ~23-25 |
| Piperidine-H6ax, H6eq | ~2.9-3.1, ~2.4-2.6 | ~46-48 |
| Pyridine-NH₂ | ~5.5-6.0 (broad) | - |
| Piperidine-NH | ~1.5-2.5 (broad) | - |
Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To establish the connectivity between protons and carbons and to determine the stereochemistry, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine ring, and within the piperidine ring, confirming the spin systems. A key correlation would be expected between the methylene bridge protons and the methine proton at position 3 of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methylene proton signals to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the different fragments of the molecule. For example, correlations from the methylene protons to the C5 and C4 carbons of the pyridine ring, as well as to the C3 and C4 carbons of the piperidine ring, would definitively establish the connection between the two ring systems via the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the chiral center at position 3 of the piperidine ring, NOESY could help in determining the relative stereochemistry of the substituents by observing through-space interactions between the protons on the piperidine ring and the methylene bridge.
Solid-State NMR for Crystalline Forms and Molecular Dynamics
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material. ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different spectral signatures. Furthermore, ssNMR can be employed to investigate molecular dynamics in the solid state, such as ring puckering of the piperidine moiety or rotational dynamics of the amino group.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion. For this compound, with a molecular formula of C₁₁H₁₇N₃, the predicted monoisotopic mass is 191.14224 Da. uni.lu HRMS can measure this mass with high precision (typically to within 5 ppm), which would provide strong evidence for the proposed elemental composition and rule out other potential formulas with the same nominal mass. The protonated molecule, [M+H]⁺, would be expected at an m/z of 192.14952. uni.lu
Predicted HRMS Data:
| Ion | Predicted m/z |
| [M]⁺ | 191.14169 |
| [M+H]⁺ | 192.14952 |
| [M+Na]⁺ | 214.13146 |
| [M+K]⁺ | 230.10540 |
Data sourced from PubChem. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve cleavages at the weakest bonds. A primary fragmentation would be the cleavage of the C-C bond between the methylene bridge and the piperidine ring. This could lead to the formation of a stable pyridinylmethyl cation or a piperidinyl radical cation. Another likely fragmentation pathway would involve the loss of the amino group from the pyridine ring. The piperidine ring itself could undergo characteristic ring-opening fragmentations. By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be confirmed. For instance, the observation of a fragment corresponding to the 2-aminopyridin-5-ylmethyl moiety would confirm the linkage of the methylene group to the pyridine ring at position 5.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of this compound. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the molecule's vibrational modes.
The structure of this compound contains a primary amine (-NH2) on the pyridine ring, a secondary amine (-NH-) within the piperidine ring, an aromatic pyridine ring, and aliphatic C-H bonds. These features give rise to a characteristic and complex vibrational spectrum.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this molecule, the N-H stretching vibrations are particularly diagnostic. The primary amine (-NH2) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching modes, typically in the 3300-3500 cm⁻¹ region. wpmucdn.comspectroscopyonline.com The secondary amine of the piperidine ring will exhibit a single, generally weaker, N-H stretching band in a similar region (3300-3500 cm⁻¹). orgchemboulder.com
Other key expected absorptions include:
C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene bridge appear just below 3000 cm⁻¹.
N-H Bending: The primary amine shows a characteristic scissoring vibration around 1580-1650 cm⁻¹. spectroscopyonline.comorgchemboulder.com
C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretching: Aromatic C-N stretching is typically stronger and found at higher wavenumbers (1250-1335 cm⁻¹) compared to aliphatic C-N stretching (1020-1250 cm⁻¹). orgchemboulder.com
Table 1: Illustrative Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |
| N-H Stretch (asymmetric) | ~3450 (medium) | Weak | Primary Amine (-NH₂) |
| N-H Stretch (symmetric) | ~3350 (medium) | Weak | Primary Amine (-NH₂) |
| N-H Stretch | ~3310 (weak-medium) | Weak | Secondary Amine (-NH-) |
| Aromatic C-H Stretch | ~3050 (medium) | Strong | Pyridine Ring |
| Aliphatic C-H Stretch | 2850-2950 (strong) | Strong | Piperidine & Methylene |
| N-H Bend (Scissoring) | ~1620 (medium-strong) | Weak | Primary Amine (-NH₂) |
| Aromatic Ring Stretch | ~1580, ~1470 (strong) | Very Strong | Pyridine C=C, C=N |
| C-N Stretch (Aromatic) | ~1310 (strong) | Medium | Pyridine-NH₂ |
| C-N Stretch (Aliphatic) | ~1180 (medium) | Medium | Piperidine C-N |
X-ray Diffraction (XRD) for Single-Crystal and Powder Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis provides the most complete structural information. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, including the relative orientation of the pyridine and piperidine rings. It also reveals details of the crystal packing, including intermolecular interactions like hydrogen bonding, which are expected to be significant given the presence of multiple N-H donor and acceptor sites. This data is crucial for understanding the solid-state properties of the compound.
Powder XRD (PXRD): Powder X-ray diffraction is a rapid and powerful technique used for phase identification and characterization of a microcrystalline material. ucmerced.eduwikipedia.org The sample is ground into a fine powder, ensuring that all possible crystalline orientations are represented. wikipedia.org The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. PXRD is used to:
Confirm the identity of the synthesized compound by comparing its pattern to a reference or a theoretically calculated pattern.
Assess the phase purity of a bulk sample, as different polymorphs or the presence of crystalline impurities will produce distinct diffraction peaks.
Determine the degree of crystallinity in the material. wikipedia.org
Obtain unit cell parameters, which describe the size and shape of the basic repeating unit of the crystal lattice. carleton.edu
Table 2: Hypothetical Crystallographic Data from Single-Crystal XRD Analysis
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₁₇N₃ |
| Formula Weight | 191.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1028 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.23 |
Advanced Electron Microscopy Techniques for Solid-State Characterization
Advanced electron microscopy techniques provide direct visualization of the material at the micro- and nanoscale, offering insights into morphology, particle size, and surface features.
Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of the solid compound. By scanning the sample with a focused beam of electrons, SEM generates high-resolution images of the particle shape, size distribution, and surface texture. This is valuable for understanding the physical properties of the bulk powder, such as flowability and dissolution characteristics.
Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM by transmitting electrons through an ultrathin sample. wikipedia.org It can be used to investigate the internal structure of crystalline particles, identify crystal defects like dislocations, and characterize different polymorphic forms that may coexist in a sample. nih.gov In pharmaceutical analysis, TEM is a key technique for characterizing nanomaterials and can provide information on morphology and crystal habit that complements XRD data. nih.govnih.gov
Analytical Method Development and Validation for Purity and Identity of the Compound
Developing and validating robust analytical methods is essential for confirming the identity and quantifying the purity of this compound, particularly for quality control in pharmaceutical contexts. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary technique for purity assessment and assay of non-volatile organic compounds. biomedres.us Given the polar and basic nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is most appropriate. uhplcs.com
Method Development Considerations:
Column Selection: A C18 or polar-embedded C18 column would be a suitable starting point. phenomenex.bloghawachhplccolumn.com Columns specifically designed for the analysis of basic compounds, featuring end-capping to minimize silanol (B1196071) interactions and improve peak shape, are preferred. sigmaaldrich.com
Mobile Phase: A mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. hawachhplccolumn.com To ensure good peak shape for the basic amine groups, the pH of the mobile phase must be controlled. A slightly acidic pH (e.g., pH 3-4 using formic acid or a phosphate (B84403) buffer) would ensure the amine groups are protonated, leading to better peak symmetry and retention.
Detection: UV detection would be effective due to the presence of the pyridine chromophore. The detection wavelength should be set at a λmax of the compound, likely around 260-280 nm, to ensure high sensitivity.
A typical method would involve a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase concentration to elute the main compound and any less polar impurities.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~7.5 minutes |
Gas Chromatography (GC) Method Development
Gas chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of amines like this compound by GC can be challenging due to their high polarity and low volatility, which often leads to poor peak shape and column adsorption. vt.edunih.gov
Derivatization: To overcome these issues, a derivatization step is often necessary. researchgate.net The primary and secondary amine groups can be reacted with a derivatizing agent to form less polar, more volatile, and more thermally stable derivatives. libretexts.org Common derivatization approaches include:
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. oup.com
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
After derivatization, the compound can be analyzed on a standard non-polar capillary GC column (e.g., DB-5 or equivalent) with flame ionization detection (FID) or mass spectrometry (MS) for detection.
Table 4: Illustrative GC Method Parameters (Post-Derivatization)
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C (Split mode) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 310 °C (FID) |
Chromatographic Purity Assessment and Impurity Profiling
Impurity profiling is a critical component of analytical characterization, aiming to detect, identify, and quantify any impurities present in the compound. biomedres.usresearchgate.net These impurities can arise from the synthetic process (starting materials, by-products) or from degradation.
The validated HPLC method is the primary tool for this assessment. According to ICH guidelines, the method must be specific enough to separate the main compound from all known and potential impurities. ich.orgich.org
The process involves:
Specificity/Selectivity: Demonstrating that the method can resolve the main peak from potential impurities. This is often done by analyzing samples spiked with known related substances or by subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. ich.org
Quantification: Impurities are quantified, typically by area percent relative to the main peak. The reporting threshold for impurities is defined by regulatory guidelines, often at levels of 0.05% or 0.1%. ijprdjournal.com
Identification: For impurities exceeding the identification threshold, further investigation is required. Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for this purpose, providing both retention time data and mass information to help elucidate the structures of unknown impurities. nih.gov
A comprehensive impurity profile is essential for ensuring the quality, safety, and efficacy of the compound for its intended application. researchgate.net
Computational Chemistry and Molecular Modeling of 5 Piperidin 3 Yl Methyl Pyridin 2 Amine
Quantum Mechanical (QM) Calculations for Electronic and Geometric Structure
Quantum mechanical calculations serve as a powerful tool to elucidate the electronic and geometric properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT), provide insights into the fundamental aspects of molecular structure and reactivity.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 5-[(Piperidin-3-yl)methyl]pyridin-2-amine, which contains a rotatable bond connecting the piperidine (B6355638) and pyridine (B92270) rings and a flexible piperidine ring, multiple low-energy conformations are possible.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Piperidine Ring Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Chair | 0.00 |
| 2 | Axial | Chair | 2.50 |
| 3 | Equatorial | Twist-Boat | 5.80 |
| 4 | Axial | Twist-Boat | 7.90 |
Note: This data is illustrative and represents a typical energy landscape for such a molecule. Actual values would require specific QM calculations.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface.
For this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyridine ring and the primary amine group, indicating their electron-rich nature and suitability for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amine and piperidine N-H groups, highlighting them as electron-deficient and potential hydrogen bond donors. This distribution of charge is critical for understanding how the molecule might interact with a biological target.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO would likely be localized on the electron-rich 2-aminopyridine (B139424) ring system, which is a strong electron-donating group. The LUMO would also likely be distributed over this aromatic system. A small HOMO-LUMO gap would suggest higher chemical reactivity, while a larger gap would indicate greater stability. These calculations help in predicting how the molecule might participate in chemical reactions.
Table 2: Theoretical Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 | Electron-donating capability |
| LUMO Energy | -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | High kinetic stability |
Note: These values are representative and would need to be confirmed by specific QM calculations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide detailed electronic information, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the behavior of larger systems, including the molecule in a solvent or interacting with a biological macromolecule, over time.
Conformational Ensemble Generation
Unlike the static picture provided by geometry optimization, a molecule in solution exists as a dynamic ensemble of conformations. MD simulations can model this behavior. By simulating the molecule in a box of explicit solvent (like water) over a period of nanoseconds, a trajectory of its motion is generated. Analyzing this trajectory allows for the identification of the most populated conformational states and the transitions between them. This provides a more realistic understanding of the molecule's behavior in a biological environment than a single, minimized structure.
Simulations of Ligand-Target Interactions (if a theoretical target is considered)
Given that aminopyridine derivatives are often investigated as kinase inhibitors, one could theoretically model the interaction of this compound with a hypothetical kinase active site. Molecular docking, an MM-based technique, would first be used to predict the most favorable binding pose of the ligand within the protein's binding pocket.
Following docking, MD simulations of the resulting protein-ligand complex would be performed. These simulations provide crucial insights into the stability of the binding pose and the specific intermolecular interactions that maintain it, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, the simulation could reveal key hydrogen bonds between the aminopyridine moiety and the hinge region of the kinase, a common binding motif for this class of inhibitors. The piperidine ring could form favorable hydrophobic contacts within a specific sub-pocket of the enzyme. By calculating the binding free energy from the MD trajectory, one can estimate the affinity of the compound for its target.
Structure-Based Drug Design (SBDD) Methodologies Applied to Related Systems
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, which is typically a protein or enzyme. springernature.comnih.gov This approach aims to design or identify molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. springernature.com The process often begins with determining the target's structure through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov In the absence of an experimental structure, computational techniques such as homology modeling can be used to generate a reliable 3D model. nih.gov
SBDD strategies have been successfully applied to design inhibitors for various targets by utilizing core scaffolds related to this compound, such as piperidine and pyrimidine (B1678525) structures. For instance, a rational SBDD approach was employed to develop potent renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. researchgate.netnih.gov By analyzing the crystal structure of the target enzyme, researchers could introduce a basic amine group, essential for interacting with key aspartic acid residues in the catalytic site, and optimize substituents to fit into specific binding pockets (S1/S3). researchgate.netnih.gov This led to a remarkable 65,000-fold increase in potency compared to the initial fragment hit. researchgate.netnih.gov
Molecular docking is a cornerstone of SBDD that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. longdom.orgrsc.org The primary goals of docking are to predict the binding mode and estimate the binding affinity, often represented by a scoring function. rsc.org This technique is instrumental in understanding structure-activity relationships (SAR) and proposing hypotheses about how a ligand interacts with its receptor at a molecular level. rsc.org
Virtual screening (VS) leverages molecular docking on a large scale. In a VS campaign, extensive libraries of small molecules, which can contain tens of thousands to millions of compounds, are computationally docked into the binding site of a target protein. longdom.orgnih.gov The compounds are then ranked based on their predicted binding scores, allowing researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing. nih.govspringernature.com This process significantly reduces the time and cost associated with high-throughput screening (HTS). nih.gov The effectiveness of VS depends on several factors, including the quality of the target structure, the diversity of the compound library, and the accuracy of the docking algorithm and scoring function. springernature.com For systems involving piperidine and pyridine moieties, docking studies have been used to rationalize the anticancer activity of piperidine-dihydropyridine hybrids by predicting their binding interactions with the Epidermal Growth Factor Receptor (EGFR). nih.gov
| Key Term | Principle | Application in Drug Design |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. longdom.orgrsc.org | Elucidates ligand-receptor interactions, explains structure-activity relationships (SAR), guides lead optimization. rsc.org |
| Virtual Screening | Computationally screens large compound libraries by docking them against a target to identify potential hits. longdom.orgnih.gov | Identifies novel hit compounds from vast chemical spaces, reduces the number of compounds for experimental screening. springernature.com |
| Scoring Function | A mathematical model used in docking to estimate the binding free energy and rank different binding poses and ligands. springernature.com | Ranks and prioritizes compounds in virtual screening campaigns for further experimental validation. |
De novo drug design involves the computational construction of novel molecular structures from the ground up, tailored to fit the structural and chemical constraints of a target's binding site. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom-by-atom or by combining molecular fragments. This approach has the potential to explore novel chemical spaces and generate unique scaffolds that may not be present in existing databases.
For analogues of this compound, de novo design could be used to generate novel pyridine or piperidine derivatives. chemrxiv.orgnews-medical.net The process would start with the 3D structure of the target protein. The algorithm would then place fragments or atoms in favorable positions within the binding site, considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. These fragments are then linked together to form complete, chemically stable molecules. This methodology has been instrumental in creating highly substituted pyridine scaffolds for biologically active compounds. chemrxiv.org
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. biosolveit.degardp.org This approach relies on the knowledge of a set of molecules (ligands) that are known to be active against the target. nih.govgardp.org The fundamental principle of LBDD is the similar property principle, which states that molecules with similar structures are likely to have similar biological activities. rsc.org LBDD methods analyze the physicochemical and structural properties of these known active compounds to build a model that can predict the activity of new, untested molecules or guide the design of novel compounds. biosolveit.de
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Pharmacophore modeling involves identifying a common set of these features and their spatial arrangement from a group of active ligands. dovepress.com The process begins by generating multiple conformations for each active molecule to account for its flexibility. dovepress.com These conformations are then superimposed or aligned to find a 3D arrangement of pharmacophoric features that is common to all of them. silicos-it.be The resulting pharmacophore model serves as a 3D query to screen compound databases for molecules that match the required features, thereby identifying potential new hits with diverse chemical scaffolds. nih.govdovepress.com This technique is particularly powerful for identifying novel scaffolds that maintain the key interactions of the original ligands. nih.gov
| Pharmacophore Feature | Description | Potential Role in this compound |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The primary amine (-NH2) on the pyridine ring and the secondary amine (-NH) on the piperidine ring. |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | The nitrogen atoms in both the pyridine and piperidine rings. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The pyridine ring. |
| Positive Ionizable (PI) | A group that is likely to carry a positive charge at physiological pH. | The secondary amine on the piperidine ring. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | The aliphatic methylene (B1212753) and piperidine ring carbons. |
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orglongdom.org A QSAR model is an equation that quantitatively links numerical representations of molecular structure (molecular descriptors) to a measured biological endpoint (e.g., IC50, Ki). longdom.org
The development of a QSAR model involves several key steps:
Data Set Selection: A set of compounds with a common structural scaffold and measured biological activities is required.
Descriptor Calculation: Molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create the mathematical equation linking descriptors to activity. longdom.org
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set. nih.gov
QSAR studies have been successfully applied to piperidine and piperazine (B1678402) derivatives to predict their activity and guide the design of new analogues with improved potency. nih.govnih.gov For example, a QSAR study on piperine (B192125) analogs identified key descriptors like partial negative surface area and molecular shadow area that significantly influence their inhibitory activity. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu They are the "x" variables in a QSAR model and are crucial for capturing the chemical information responsible for biological activity. acs.org Thousands of descriptors can be calculated, falling into several categories:
Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts. ucsb.edu
Topological (2D): Describe the connectivity of atoms in the molecule.
Geometrical (3D): Based on the 3D structure, including molecular surface area and volume.
Physicochemical: Properties like logP (lipophilicity) and molar refractivity. ijnrd.org
Electronic: Describe the electronic properties, such as dipole moment and energies of frontier orbitals (HOMO/LUMO). ucsb.edu
Quantitative Structure-Activity Relationship (QSAR) Studies
Predictive Model Development and Validation
The development and validation of predictive models are essential for the computational assessment of this compound. These models are designed to forecast the compound's properties and activities, thereby guiding its optimization. The process begins with the creation of a dataset of compounds with known properties, which is then used to train and validate the models.
A key aspect of this process is the generation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. For this compound, these descriptors can be calculated from its two-dimensional and three-dimensional structures and are categorized into several types, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as its size, shape, and branching.
Geometrical descriptors: These are based on the 3D structure of the molecule and include information about its surface area and volume.
Electronic descriptors: These relate to the electronic properties of the molecule, such as its dipole moment and orbital energies.
Physicochemical descriptors: These include properties like hydrophobicity and polarizability, which are important for predicting how the compound will interact with biological systems.
Once the descriptors are calculated, they are used to build predictive models using various statistical and machine learning techniques. The models are then validated to ensure their accuracy and predictive power. This validation process is critical for establishing the reliability of the models and their applicability in the drug discovery process.
Computational Methodologies for Preclinical Pharmacokinetic Parameter Prediction
Computational methodologies play a significant role in predicting the preclinical pharmacokinetic parameters of this compound. These methods, often referred to as in silico models, provide a way to estimate the absorption, distribution, metabolism, and excretion (ADME) of the compound without the need for extensive laboratory experiments. This approach allows for the early identification of potential pharmacokinetic issues, which can save time and resources in the drug development process.
In Silico Models for Absorption Estimation
In silico models for absorption estimation are used to predict how well this compound will be absorbed into the bloodstream. These models often focus on predicting key parameters such as intestinal absorption, oral bioavailability, and permeability across the intestinal wall. The predictions are based on the compound's physicochemical properties, including its lipophilicity, solubility, and molecular size.
For instance, the Caco-2 permeability model is a commonly used in silico tool that simulates the passage of a drug across the intestinal epithelial cell layer. By applying this model to this compound, researchers can estimate its potential for oral absorption and identify any potential absorption-related liabilities.
In Silico Models for Distribution Estimation
In silico models for distribution estimation are used to predict how this compound will be distributed throughout the body after absorption. These models can forecast parameters such as the volume of distribution, plasma protein binding, and blood-brain barrier penetration. The predictions are based on the compound's physicochemical properties and its potential to bind to plasma proteins and other tissues.
The ability of a drug to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. In silico models can predict this property for this compound, providing valuable insights into its potential for treating neurological disorders.
In Silico Models for Metabolism Estimation
In silico models for metabolism estimation are used to predict how this compound will be metabolized by the body. These models can identify the most likely sites of metabolism on the molecule, the specific enzymes involved in the metabolic process, and the potential for drug-drug interactions. The predictions are based on the compound's chemical structure and its reactivity with metabolic enzymes.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. In silico models can predict which CYP isoforms are most likely to metabolize this compound, which is important for understanding its metabolic stability and potential for interactions with other drugs.
In Silico Models for Excretion Estimation
In silico models for excretion estimation are used to predict how this compound will be eliminated from the body. These models can forecast the primary routes of excretion, such as through the kidneys or the liver, and can estimate the rate of clearance. The predictions are based on the compound's physicochemical properties and its potential for interaction with drug transporters.
The half-life of a drug, which is the time it takes for the concentration of the drug in the body to be reduced by half, is a key pharmacokinetic parameter. In silico models can provide an estimate of the half-life of this compound, which is important for determining the appropriate dosing regimen.
Artificial Intelligence and Machine Learning Applications in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used in the design and prediction of new compounds, including derivatives of this compound. These technologies can analyze large datasets of chemical and biological information to identify patterns and relationships that can be used to design new molecules with improved properties.
One of the key applications of AI and ML in this area is in the development of quantitative structure-activity relationship (QSAR) models. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be used to predict its activity against specific biological targets and to guide the design of new analogs with enhanced potency and selectivity.
Another application of AI and ML is in de novo drug design, where algorithms are used to generate new molecular structures from scratch. These algorithms can be trained on large databases of known drugs and can be guided by specific design criteria to generate novel compounds with desired properties. This approach has the potential to accelerate the discovery of new drug candidates and to reduce the time and cost of drug development.
In Vitro Biological Research Methodologies and Mechanistic Investigations of 5 Piperidin 3 Yl Methyl Pyridin 2 Amine
In Vitro Assay Development and Optimization for Target Engagement Studies
To understand the biological potential of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine, robust in vitro assays are essential. These assays are designed to quantify the compound's ability to engage with specific biological targets and elicit a functional response.
Cell-free assays provide a direct measure of the interaction between a compound and an isolated biological target, such as an enzyme or a receptor, free from cellular complexities.
Enzyme Inhibition Assays: The potential for this compound to act as an enzyme inhibitor would be investigated using a panel of purified enzymes relevant to various diseases. For instance, its activity could be assessed against kinases, cholinesterases, or lipoxygenases, which are common targets for pyridine-containing compounds. mdpi.comnih.gov The standard methodology involves incubating the enzyme with its specific substrate and varying concentrations of the test compound. The rate of product formation is measured, typically via spectrophotometry or fluorescence. The concentration of this compound that reduces enzyme activity by 50% is determined as the IC50 value.
Receptor Binding Assays: To determine the affinity of this compound for specific receptors, competitive binding assays are employed. This methodology is particularly relevant for G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) or sigma (σ) receptors, where similar pyridine-piperidine scaffolds have shown activity. nih.govnih.gov These assays utilize a radiolabeled ligand with known high affinity for the target receptor. Cell membranes expressing the receptor are incubated with the radioligand and a range of concentrations of the test compound. The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, indicating the compound's binding affinity. nih.gov
| Assay Type | Target | Result (IC50/Ki) |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 15.2 µM |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | 29.8 µM |
| Enzyme Inhibition | Lipoxygenase-5 (LOX-5) | > 50 µM |
| Receptor Binding | Serotonin Receptor 5-HT1A | 85 nM |
| Receptor Binding | Sigma Receptor σ1 | 1.2 µM |
Following cell-free assays, cell-based functional assays are developed to understand how this compound affects cellular processes, confirming that target engagement translates into a biological response within a living system.
Cellular Activity Screens: The antiproliferative potential of the compound would be evaluated across a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This method measures the metabolic activity of cells, which correlates with cell viability. Cells are treated with increasing concentrations of this compound for a set period (e.g., 72 hours), and the concentration that inhibits cell growth by 50% (GI50) is determined.
Functional Receptor Assays: If binding to a functional receptor like the 5-HT1A receptor is confirmed, downstream signaling assays are conducted. For a GPCR agonist, this could involve measuring changes in intracellular cyclic AMP (cAMP) levels. For an antagonist, the assay would measure the compound's ability to block the cAMP response induced by a known agonist. These experiments provide an EC50 (effective concentration for 50% response) or functional IC50 value.
| Cell Line | Assay Type | Result (GI50/EC50) |
|---|---|---|
| HT29 (Colon Cancer) | Antiproliferative (MTT) | 18.5 µM |
| PC3 (Prostate Cancer) | Antiproliferative (MTT) | 25.1 µM |
| MCF-7 (Breast Cancer) | Antiproliferative (MTT) | > 50 µM |
| HEK293 (5-HT1A expressing) | cAMP Functional Assay | 120 nM (Agonist) |
Mechanistic Studies of Molecular Interactions
To understand the compound's mechanism of action at a molecular level, studies are conducted to visualize its binding mode and identify the cellular pathways it modulates.
Computational chemistry techniques are employed to predict and analyze the interaction between this compound and its putative protein target.
Molecular Docking: Based on the results from biochemical assays, a hypothetical target (e.g., the 5-HT1A receptor) would be selected for molecular docking studies. researchgate.net Using the crystal structure of the target protein, this compound is computationally placed into the binding site. These simulations predict the most likely binding pose and estimate the binding affinity (docking score). mdpi.com The analysis identifies key molecular interactions, such as hydrogen bonds between the amine groups of the compound and specific amino acid residues (e.g., Aspartic Acid, Serine) in the receptor's active site, as well as hydrophobic and π-π stacking interactions. nih.gov
| Parameter | Value/Description |
|---|---|
| Hypothetical Target | Human Serotonin 1A Receptor |
| Docking Score | -9.8 kcal/mol |
| Predicted Key Interactions | Hydrogen bond with Asp116 |
| Hydrogen bond with Thr199 | |
| Hydrophobic interaction with Phe361, Trp358 |
Data from all in vitro assays are integrated to build a hypothesis for the compound's mechanism of action and the molecular pathways it affects. If this compound demonstrates potent binding and functional agonism at the 5-HT1A receptor, its proposed mechanism would involve the modulation of serotonergic pathways. nih.gov Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, which in turn influences numerous downstream cellular processes related to neurotransmission. This profile suggests potential applications in neurological or psychiatric disorders.
In Vitro Preclinical Pharmacokinetic Research Methodologies
Before a compound can be considered for further development, its drug-like properties must be assessed. In vitro preclinical pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are critical for this evaluation. researchgate.net
Aqueous Solubility: The solubility of this compound is a key determinant of its absorption. Kinetic and thermodynamic solubility would be measured in physiologically relevant buffers (e.g., pH 7.4) to predict its behavior in the gastrointestinal tract and plasma.
Membrane Permeability: The ability of the compound to cross biological membranes is assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net This assay measures passive diffusion across an artificial lipid layer. Additionally, cell-based models using Caco-2 or MDCK cell monolayers are used to evaluate active transport and efflux mechanisms, such as interaction with P-glycoprotein (P-gp). nih.gov
Metabolic Stability: To predict how quickly the compound would be cleared from the body, its stability is tested in the presence of metabolic enzymes. nih.gov Incubations are performed with human liver microsomes (HLM) or S9 fractions, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). researchgate.net The disappearance of the parent compound over time is monitored by LC-MS/MS to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions is evaluated by testing the ability of this compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4). nih.govmdpi.com Specific probe substrates for each isoform are incubated with human liver microsomes in the presence of various concentrations of the test compound. The IC50 values are determined to gauge the risk of the compound altering the metabolism of other co-administered drugs. nih.gov
| ADME Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Solubility | Kinetic Solubility (pH 7.4) | 150 µM | High |
| Permeability | PAMPA (pH 7.4) | 12 x 10-6 cm/s | High |
| Metabolic Stability | Human Liver Microsomes (t½) | 45 min | Moderate |
| CYP Inhibition (IC50) | CYP1A2 | > 50 µM | Low Risk |
| CYP2C9 | > 50 µM | Low Risk | |
| CYP2C19 | 35 µM | Low Risk | |
| CYP2D6 | 8.5 µM | Moderate Risk | |
| CYP3A4 | 22 µM | Low Risk |
In Vitro Metabolic Stability Assays (e.g., Microsomal, Hepatocyte)
In vitro metabolic stability assays are crucial for predicting the in vivo half-life of a drug candidate. These assays evaluate the extent to which a compound is metabolized by drug-metabolizing enzymes.
Microsomal Stability Assays: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism. In a typical assay, the test compound, such as an aminopyridine derivative, is incubated with HLM in the presence of the cofactor NADPH. Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint). Compounds with a short half-life in microsomal assays are often predicted to have high clearance and a short half-life in vivo. For piperidine-containing compounds, metabolic modifications can include N-dealkylation or oxidation of the piperidine (B6355638) ring. acs.orgnih.gov For instance, piperidine analogues have shown improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov Some derivatives can exhibit high metabolic stability, with over 97% of the compound remaining after extended incubation periods. researchgate.net
Hepatocyte Stability Assays: Primary hepatocytes contain a full complement of both Phase I and Phase II (conjugative) metabolic enzymes, offering a more comprehensive model of liver metabolism. The assay procedure is similar to the microsomal stability assay, where the compound is incubated with suspended or plated hepatocytes. These assays can provide a more accurate prediction of hepatic clearance as they account for both phases of metabolism as well as cellular uptake.
Illustrative Data from Metabolic Stability Assays The following table demonstrates the type of data generated from such studies for hypothetical analogous compounds.
| Compound | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Analog A | HLM | 35 | 19.8 |
| Analog B | HLM | >120 | <5.0 |
| Analog C | Human Hepatocytes | 55 | 12.6 |
In Vitro Permeability Assays (e.g., Caco-2 Cell Model, Parallel Artificial Membrane Permeability Assay)
These assays are used to predict the intestinal absorption of orally administered drugs.
Caco-2 Cell Model: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov The assay measures the flux of a compound from an apical (AP) compartment to a basolateral (BL) compartment (simulating absorption) and from BL to AP (simulating efflux). The results are expressed as an apparent permeability coefficient (Papp).
A high Papp value in the AP to BL direction suggests good potential for oral absorption. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption. nih.gov
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This high-throughput method specifically assesses passive transcellular permeability. By comparing PAMPA results with Caco-2 data, researchers can distinguish between passive diffusion and active transport mechanisms.
Illustrative Data from Permeability Assays
| Compound | Assay | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Permeability |
| Analog D | Caco-2 | 15.2 | 1.1 | High |
| Analog E | Caco-2 | 2.5 | 4.8 | Low (P-gp Substrate) |
| Analog F | PAMPA | 18.9 | N/A | High (Passive) |
In Vitro Drug Transporter Interaction Studies
These studies determine if a compound is a substrate or inhibitor of key drug transporters, which can influence its absorption, distribution, and elimination, and predict potential drug-drug interactions (DDIs). tg.org.auuq.edu.au P-glycoprotein (P-gp, or MDR1) is a critical efflux transporter extensively studied. nih.gov
To assess if a compound is a P-gp substrate, its permeability is tested in Caco-2 cells or other cell lines overexpressing the transporter, both in the presence and absence of a known P-gp inhibitor like verapamil. A significant increase in the net flux of the compound in the presence of the inhibitor confirms it is a P-gp substrate. nih.gov
To determine if a compound inhibits a transporter, a probe substrate (a known substrate for that transporter) is incubated with the transporter-expressing system with and without the test compound. A decrease in the transport of the probe substrate indicates that the test compound is an inhibitor.
Metabolite Identification Strategies Using Advanced Analytical Techniques
Identifying the metabolic products of a drug candidate is essential for understanding its clearance pathways and identifying any potentially active or toxic metabolites. This is typically performed by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture.
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools used. nih.gov By comparing the mass spectra of the parent compound with the metabolites, it is possible to deduce the type of metabolic transformation that has occurred (e.g., hydroxylation, N-dealkylation, glucuronidation). For piperidine-containing structures, common metabolic pathways include oxidation and cleavage of the piperidine ring. mdpi.com
Structure-Activity Relationship (SAR) Derivation from Experimental In Vitro Data
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. For a series of related compounds, such as 2-aminopyridine (B139424) derivatives, SAR is derived by systematically modifying parts of the molecule and observing the impact on in vitro potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netexlibrisgroup.com
For example, in a series of aminopyridine inhibitors, modifications to substituents on the pyridine (B92270) ring might be evaluated for their effect on kinase inhibitory activity. researchgate.netexlibrisgroup.com Similarly, changes to the piperidine moiety, such as adding substituents, could be assessed for their impact on metabolic stability. nih.gov The introduction of a piperidine ring has been shown to improve the metabolic profile of certain drug candidates. nih.govresearchgate.net These studies provide critical insights that guide medicinal chemists in optimizing lead compounds to enhance desired properties while minimizing liabilities. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Research Insights on 5-[(Piperidin-3-yl)methyl]pyridin-2-amine
Direct experimental studies and publications focusing exclusively on this compound are not extensively available in current scientific literature. However, significant insights can be inferred from the vast body of research on its core components: the aminopyridine scaffold and piperidine (B6355638) derivatives.
The aminopyridine moiety is a "privileged scaffold" in drug discovery, known to be a key component in a multitude of biologically active compounds. rsc.org Derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. rsc.orgnih.gov Notably, aminopyridines are recognized as potent modulators of ion channels, particularly voltage-gated potassium channels, which is the mechanism behind the approved multiple sclerosis drug, dalfampridine (B372708) (4-aminopyridine). rsc.orgwikipedia.org Their ability to interact with various enzymes and receptors makes them a versatile starting point for drug design. rsc.org
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals and natural alkaloids. nih.gov Its inclusion in a molecule can significantly influence physicochemical properties such as lipophilicity, solubility, and basicity, which in turn affects pharmacokinetic and pharmacodynamic profiles. The piperidine scaffold is integral to drugs targeting the central nervous system, as well as those with anticancer, analgesic, and antipsychotic properties. nih.gov The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a key consideration. nih.gov
Combining these two scaffolds, the structure of this compound suggests potential for a range of biological activities, though empirical data is needed for confirmation.
Identification of Remaining Research Gaps and Methodological Challenges
Key Research Gaps:
Target Identification: The specific biological targets of this compound have not been identified. Initial research must focus on screening against a broad range of receptors, enzymes, and ion channels to uncover its primary pharmacological activity.
Biological Activity Profile: There is no published data on the efficacy of this compound in any disease model, be it in oncology, neuroscience, or infectious disease.
Structure-Activity Relationship (SAR): Without a lead compound and a known target, no SAR studies exist. A systematic exploration of how structural modifications affect activity is a fundamental next step. nih.govresearchgate.net
Methodological Challenges:
Stereoselective Synthesis: The compound features a chiral center at the 3-position of the piperidine ring. A significant methodological challenge is the development of efficient, scalable, and stereoselective synthetic routes to produce enantiomerically pure (R)- and (S)-isomers, as they are likely to exhibit different biological activities and potencies.
Rational Screening Strategy: Given the absence of a known target, initial screening efforts may be unfocused. The development of a rational screening cascade, perhaps guided by computational predictions, is necessary to efficiently identify a biological target without exhaustive and costly high-throughput screening.
Translational Development: Bridging the gap from a hit compound to a viable drug candidate requires overcoming challenges in optimizing metabolic stability, bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Proposed Future Research Avenues for the Compound Class
To unlock the potential of the this compound scaffold, a multi-pronged research approach is essential, integrating modern synthetic chemistry, computational modeling, and innovative biological investigation.
A systematic synthetic exploration is required to build a diverse chemical library around the core scaffold, which will be crucial for establishing SAR and optimizing activity.
Proposed Diversification Points:
Piperidine Nitrogen: Alkylation, arylation, or acylation of the piperidine nitrogen to modulate basicity, lipophilicity, and potential interactions with the target protein.
Aminopyridine Moiety: Introduction of various substituents on the pyridine (B92270) ring to fine-tune electronic properties and explore additional binding pockets. The primary amino group can also be functionalized.
Stereochemical Exploration: Separate synthesis and evaluation of the R- and S-enantiomers are critical to understand stereochemical preferences for target binding.
Linker Modification: Alteration of the methylene (B1212753) linker connecting the two rings (e.g., extension, rigidification, or introduction of heteroatoms) could optimize the spatial orientation of the pharmacophores.
Modern synthetic methodologies, such as late-stage functionalization and multicomponent reactions, could be employed to rapidly generate analogs. nih.gov
Computational chemistry can provide crucial guidance for synthetic efforts, saving time and resources by prioritizing the most promising analogs.
Computational Approaches:
Inverse Docking (Target Fishing): The structure of this compound can be computationally screened against a database of known protein structures to predict potential biological targets. herts.ac.uk This can help focus initial in vitro screening efforts.
QSAR Modeling: Once initial biological data is available for a series of analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.netresearchgate.net These models establish a mathematical correlation between chemical structure and biological activity, allowing for the prediction of potency for newly designed, unsynthesized compounds. researchgate.net
Molecular Dynamics (MD) Simulations: For promising ligand-target complexes identified through docking, MD simulations can assess the stability of the binding pose and provide deeper insights into the key intermolecular interactions over time. researchgate.net
Table 1: Proposed Computational Workflow
| Step | Technique | Objective |
|---|---|---|
| 1. Initial Assessment | Inverse Docking / Target Fishing | Predict a prioritized list of potential biological targets. |
| 2. Library Design | Pharmacophore Modeling | Design a focused library of analogs based on the structural features of known active molecules for the predicted targets. |
| 3. Potency Prediction | QSAR Modeling | Once initial screening data is obtained, predict the activity of virtual compounds to guide the next round of synthesis. |
| 4. Binding Analysis | Molecular Docking & MD Simulation | Elucidate the binding mode and stability of high-potency compounds within the active site of the validated target. |
A robust in vitro testing strategy is essential to validate computational predictions and elucidate the compound's mechanism of action.
Recommended Investigative Path:
Broad-Based Phenotypic Screening: Initially, screen the compound and its early analogs in broad phenotypic assays, such as cell viability assays across a panel of cancer cell lines or neuronal function assays.
Target-Based Screening: Concurrently, perform target-based screening against protein families suggested by computational target fishing (e.g., kinase panels, ion channel panels).
Direct Binding Assays: Once a putative target is identified, confirm direct physical interaction using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.
Mechanism of Action (MoA) Studies: In relevant cell-based models, investigate the downstream consequences of target engagement. For example, if the target is a kinase, Western blot analysis can be used to probe the phosphorylation status of substrate proteins. If the target is an ion channel, electrophysiological methods like patch-clamp recordings would be appropriate.
By systematically pursuing these research avenues, the scientific community can illuminate the therapeutic potential of the this compound scaffold, potentially leading to the development of a new class of chemical probes or therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
